molecular formula C10H15Cl2N3 B1443542 2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride CAS No. 1361111-91-2

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride

Cat. No. B1443542
M. Wt: 248.15 g/mol
InChI Key: WCOLVNPMOYOFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride, also known as 2-Chloro-3-Methylpiperidine Hydrochloride, is an organic compound with a molecular formula of C7H12Cl2N2. It is a white, crystalline solid that is soluble in water and is used in a variety of pharmaceutical, medical and industrial applications.

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride is part of a class of compounds known for their synthetic versatility and biological activities. Research into similar pyrazine derivatives has demonstrated significant antibacterial properties. For instance, the synthesis and evaluation of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives have shown notable antibacterial activity. These derivatives, obtained through reactions involving 3-chloro-2-cyanopyrazine, displayed elevated activity towards anaerobic bacteria and lower activity towards aerobic strains, hinting at the potential antimicrobial applications of related pyrazine compounds (Foks et al., 2005).

Physicochemical and Antimicrobial Properties

The physicochemical properties of chlorohydrazinopyrazine derivatives, closely related to 2-chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride, have been extensively studied. These investigations have not only provided insights into their structure and hydrophilic nature but also highlighted their potential for clinical applications due to their non-toxic nature towards human cells. Moreover, these compounds exhibit a high affinity for DNA, which could be leveraged in therapeutic contexts (Mech-Warda et al., 2022).

Potential Pesticide Applications

Research on pyrazine derivatives also points to their possible use as pesticides. For instance, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with various amines has led to the formation of aminovinyl-substituted pyrazine derivatives, which hold promise as potential pesticides. Such findings underscore the broader applicability of pyrazine derivatives in agriculture and pest control (Hou et al., 1993).

Antitumor Activities

The synthesis of pyrazole derivatives from cyanoacetylhydrazine has resulted in compounds with noteworthy antitumor activities. These derivatives, which include 2-chloroacetyl-based compounds, have shown significant inhibitory effects on various human tumor cell lines, suggesting the potential of pyrazine derivatives in cancer treatment (Mohareb et al., 2012).

Surface Protection Activities

Moreover, certain pyrazine derivatives have been studied for their ability to protect metal surfaces from corrosion, particularly in acidic environments. This application is crucial in industrial settings where metal longevity and integrity are paramount. The efficiency of these compounds in forming protective films on metal surfaces further exemplifies the versatility of pyrazine derivatives in various scientific and industrial domains (Olasunkanmi et al., 2018).

properties

IUPAC Name

2-chloro-3-(1-methylpiperidin-3-yl)pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.ClH/c1-14-6-2-3-8(7-14)9-10(11)13-5-4-12-9;/h4-5,8H,2-3,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOLVNPMOYOFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=NC=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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